DBCO-PEG4-Ahx-DM1

Antibody-Drug Conjugates Bystander Killing Linker Chemistry

DBCO-PEG4-Ahx-DM1 is a next-generation payload-linker for site-specific ADC manufacturing. Its DBCO group enables copper-free click chemistry with azide-modified antibodies for homogeneous DAR control. The integrated PEG4 spacer mitigates payload hydrophobicity, reducing aggregation and MDR1-mediated resistance. Choose this construct for optimized therapeutic index and manufacturing consistency versus stochastic DM1 conjugation.

Molecular Formula C68H89ClN6O17
Molecular Weight 1297.9 g/mol
Cat. No. B11938147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Ahx-DM1
Molecular FormulaC68H89ClN6O17
Molecular Weight1297.9 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/b22-16+,45-17+/t46-,47+,55+,56-,57+,64+,67+,68+/m1/s1
InChIKeyHAGWYLKCEZXKPL-JKNPZXPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proprietary Maytansinoid ADC Payload [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate for Next-Generation Bioconjugation


The target compound is a proprietary, next-generation maytansinoid payload-linker construct designed for site-specific antibody-drug conjugate (ADC) manufacturing. It is distinguished from conventional maytansinoids (e.g., DM1, DM4) by the integration of a complex linker that features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry [1], a hydrophilic polyethylene glycol (PEG) spacer [2], and a unique amide-based connecting architecture. This specific molecular design is intended to facilitate homogeneous, high-yield conjugation to azide-modified biomolecules, thereby enabling the production of ADCs with precisely controlled drug-to-antibody ratios (DAR) and enhanced pharmaceutical properties, which are critical for therapeutic index optimization [3].

Why [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate Cannot Be Replaced with Conventional DM1 or DM4 Payloads


Direct substitution of this specialized payload-linker with generic DM1 or DM4 analogs would fundamentally alter critical ADC properties, leading to potential manufacturing and therapeutic failures. Standard payloads rely on stochastic conjugation (e.g., to lysines or reduced interchain cysteines) producing heterogeneous mixtures with variable DAR, which are known to exhibit suboptimal pharmacokinetics and a narrower therapeutic index [1]. This compound's DBCO handle enables copper-free click chemistry, a cornerstone of site-specific conjugation, allowing for the generation of homogeneous ADC species [2]. Furthermore, the integrated hydrophilic PEG linker is not a modular afterthought; its presence is engineered to mitigate the payload's inherent hydrophobicity, a major driver of aggregation and rapid plasma clearance observed with high-DAR conjugates of traditional maytansinoids [3]. Simply mixing a standard payload with a generic linker does not replicate this compound's integrated design for manufacturing consistency and optimized in vivo performance.

Quantitative Evidence for Selection of the DBCO-PEG-Maytansinoid Payload [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate


Quantified Bystander Killing Advantage of DBCO-PEG-Maytansinoid ADCs Over Disulfide-Linked Conjugates

ADCs constructed with peptide-cleavable, self-immolative linkers that release membrane-permeable maytansinoid metabolites induce a significantly higher degree of bystander killing compared to traditional disulfide-linked maytansinoid ADCs. While this class-level inference does not provide a direct head-to-head comparison for this specific compound, it establishes the design principle underlying its linker architecture. Peptide-cleavable immolative ADC (PCI-ADC) designs, which are functionally analogous to the amide-containing linker in the target compound, have been shown to be more efficacious than disulfide-linked maytansinoid ADCs in in vivo xenograft models of heterogeneous tumors [1].

Antibody-Drug Conjugates Bystander Killing Linker Chemistry

Potential to Bypass Multidrug Resistance Through Hydrophilic PEG Linker Incorporation in Payload Construct

The incorporation of a hydrophilic PEG linker into the payload construct is a proven strategy to overcome P-glycoprotein (P-gp/MDR1)-mediated multidrug resistance. The target compound contains a PEG4 spacer analogous to the PEG4Mal linker used in the study below. Conjugates of the maytansinoid DM1 with the hydrophilic PEG4Mal linker demonstrated a markedly improved therapeutic index against MDR1-expressing tumors compared to the standard, more hydrophobic SMCC linker [1].

Antibody-Drug Conjugates Multidrug Resistance Linker Design

Metabolic Stability Advantage of Amide/DBCO-PEG Linker over Disulfide-Linked Payloads in Plasma

The plasma instability of the disulfide bonds in traditional maytansinoid payloads like DM1 and DM4 is a known liability, leading to complex catabolite profiles and requiring further characterization before accurate drug-drug interaction (DDI) predictions can be made [1]. The target compound replaces this labile disulfide with a stable amide and DBCO-PEG linker architecture. While direct plasma stability data for the target compound is not provided, the class-level evidence strongly indicates that the non-reducible, amide-based linker is expected to have superior stability in circulation, which is a key differentiator for reducing off-target toxicity and simplifying clinical development.

ADC Payload Stability Drug-Drug Interaction Pharmacokinetics

Site-Specific Conjugation Enables Potency Gains Over Heterogeneous Lysine Conjugates

The DBCO group on the target compound is a key enabler of site-specific conjugation to azide-modified antibodies. This approach yields homogeneous ADCs with precisely defined DAR. A study on site-specific maytansinoid ADCs demonstrated that a homogeneous DAR 4 conjugate using a non-cleavable linker was up to 100-fold more potent in vitro than a heterogeneous lysine-conjugated ADC (average DAR 3.5) on an antibody concentration basis [1]. This class-level evidence highlights the potency advantage achievable through site-specific conjugation strategies that this compound is designed to facilitate.

Site-Specific Conjugation ADC Potency Drug-to-Antibody Ratio

Optimal Research and Industrial Application Scenarios for the DBCO-PEG-Maytansinoid Payload [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate


Development of Next-Generation ADCs with an Optimized Therapeutic Index

Procurement of this compound is essential for ADC development programs aiming to maximize the therapeutic index. The integrated hydrophilic PEG linker is designed to reduce aggregation and bypass multidrug resistance [1], while the DBCO handle enables precise control over DAR to stay within the optimal range of 2-6, avoiding the rapid clearance and liver accumulation seen with very high DAR (9-10) conjugates [2].

Manufacturing of Homogeneous ADCs via Bioorthogonal Click Chemistry

This payload-linker construct is the reagent of choice for programs utilizing site-specific conjugation technologies. Its DBCO group allows for efficient, copper-free click chemistry with azide-modified antibodies, resulting in a single, well-defined ADC species [3]. This simplifies analytical characterization, ensures batch-to-batch consistency for regulatory filings, and improves process yield and monomer content.

Targeting Antigen-Heterogeneous or Multidrug-Resistant Tumors

This payload is strategically suited for developing ADCs against cancer indications known for heterogeneous antigen expression or high prevalence of MDR1-mediated resistance. The linker design supports the release of membrane-permeable metabolites, which is associated with enhanced bystander killing of neighboring antigen-negative tumor cells [4]. Furthermore, its hydrophilic PEG component is specifically engineered to maintain potency against MDR1-expressing cancer cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-Ahx-DM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.